3-(1,3-Benzodioxol-5-yl)-4-methoxybenzaldehyde
Description
3-(1,3-Benzodioxol-5-yl)-4-methoxybenzaldehyde is a complex organic compound characterized by its unique molecular structure. This compound is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its intricate structure and reactivity make it a valuable subject of study.
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12O4/c1-17-13-4-2-10(8-16)6-12(13)11-3-5-14-15(7-11)19-9-18-14/h2-8H,9H2,1H3 |
InChI Key |
VIZVQDAXYDDRHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzodioxol-5-yl)-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method is the condensation of 1,3-benzodioxole-5-carbaldehyde with methoxybenzene under acidic conditions. The reaction proceeds through the formation of an intermediate complex, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Benzodioxol-5-yl)-4-methoxybenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted benzaldehydes and benzodioxoles.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-4-methoxybenzaldehyde is widely used in scientific research due to its unique properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(1,3-Benzodioxol-5-yl)-4-methoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of cellular processes. Its precise mechanism of action depends on the context of its application and the specific biological system it interacts with.
Comparison with Similar Compounds
3-(1,3-Benzodioxol-5-yl)-4-methoxybenzaldehyde is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Used in the synthesis of pharmaceuticals.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Employed in organic synthesis and material science.
Emrusolmin (Anle138b): Investigated for its therapeutic potential in neurodegenerative diseases.
These compounds share structural similarities but differ in their functional groups and applications, making this compound distinct in its utility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
